molecular formula C20H17N3O3S B12931827 Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- CAS No. 60796-85-2

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-

Cat. No.: B12931827
CAS No.: 60796-85-2
M. Wt: 379.4 g/mol
InChI Key: KYKYXSFPFKSYBD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- (hereafter referred to as Compound X), is a hybrid molecule combining a benzenesulfonamide core with a substituted acridine moiety. The benzenesulfonamide group is a well-known pharmacophore in medicinal chemistry, particularly in carbonic anhydrase inhibitors and receptor-targeting agents .

Properties

CAS No.

60796-85-2

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[(2-methoxyacridin-9-yl)amino]benzenesulfonamide

InChI

InChI=1S/C20H17N3O3S/c1-26-14-8-11-19-17(12-14)20(16-4-2-3-5-18(16)23-19)22-13-6-9-15(10-7-13)27(21,24)25/h2-12H,1H3,(H,22,23)(H2,21,24,25)

InChI Key

KYKYXSFPFKSYBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Reductive Amination Route

This method involves a two-step process:

  • Imine Formation: The amino group on 4-aminobenzenesulfonamide is reacted with a 2-methoxy-9-acridinyl aldehyde derivative in ethanol under reflux conditions to form an imine intermediate.
  • Reduction: The imine is then reduced using sodium borohydride to yield the desired benzenesulfonamide derivative with the 4-[(2-methoxy-9-acridinyl)amino] substituent.

This approach requires careful control of reaction conditions to ensure complete imine formation and efficient reduction. The use of sodium triacetoxyborohydride under mild conditions was found to be ineffective, necessitating the stepwise imine formation followed by reduction.

Buchwald–Hartwig Coupling

For analogues where reductive amination is inefficient, a palladium-catalyzed amination is employed:

  • Starting Material: 4-bromo-N-(thiazol-2-yl)benzenesulfonamide or similar halogenated benzenesulfonamide derivatives.
  • Coupling Reaction: The halogenated sulfonamide is coupled with 2-methoxy substituted benzyl amines or 2-methoxy-9-acridinyl amines using a palladium catalyst under controlled temperature and solvent conditions.
  • This method allows for the introduction of the amino substituent directly onto the aromatic ring, facilitating the synthesis of diverse analogues.

Hydrolysis and Purification

Post-coupling, the crude product often undergoes hydrolysis or deprotection steps, followed by purification through crystallization or chromatographic techniques to achieve high purity and yield.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Imine Formation 4-aminobenzenesulfonamide + 2-methoxy-9-acridinyl aldehyde, ethanol reflux 78-85 6 hours - Requires overnight reflux for completion
Reduction Sodium borohydride, ethanol Room temp 1-2 hours 90-95 High yield with stepwise imine formation
Buchwald–Hartwig Coupling Pd catalyst, base, 2-methoxy-9-acridinyl amine, solvent (e.g., toluene) 60-100 2-4 hours 85-90 Enables coupling of sterically hindered amines
Hydrolysis/Purification Acid/base treatment, crystallization Variable Several hours - Ensures removal of impurities and byproducts

Research Findings and Optimization Notes

  • The reductive amination route is generally preferred for its simplicity and high yield but may fail with sterically hindered or less reactive aldehydes.
  • Buchwald–Hartwig coupling provides a robust alternative, especially for introducing bulky or sensitive amino groups.
  • Reaction temperature and solvent choice critically affect the yield and purity; ethanol and toluene are commonly used solvents.
  • Purification by crystallization from ethanol or acetone yields high-purity products suitable for further biological evaluation.
  • The use of medicinal carbon (activated charcoal) during purification helps remove colored impurities and improves product quality.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Reductive Amination Imine formation + reduction Simple, high yield, mild conditions Ineffective for some analogues
Buchwald–Hartwig Coupling Pd-catalyzed amination Broad substrate scope, high efficiency Requires expensive catalysts, sensitive to moisture
Hydrolysis & Purification Acid/base treatment, crystallization High purity, scalable Additional steps increase time

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity:
Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant anticonvulsant properties. For instance, certain compounds demonstrated low to medium nanomolar inhibitory potential against human carbonic anhydrase isoforms, particularly hCA II and VII, which are associated with epilepsy. These compounds effectively abolished induced seizures in animal models without exhibiting neurotoxicity .

Anticancer Properties:
The compound is under investigation for its role as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. A notable derivative, SLC-0111, is currently in clinical trials for pancreatic cancer treatment. It has shown promising antiproliferative effects and the ability to enhance the efficacy of conventional chemotherapy agents .

Enzyme Inhibition

Carbonic Anhydrase Inhibitors:
Benzenesulfonamide derivatives are recognized for their ability to inhibit carbonic anhydrases, which play crucial roles in physiological processes such as respiration and fluid balance. The inhibition of specific isoforms can lead to therapeutic applications in treating conditions like glaucoma and altitude sickness .

Biological Research

Biochemical Probes:
These compounds serve as valuable tools in biochemical assays due to their ability to mimic natural substrates. Their sulfonamide group allows them to interact with various enzymes, providing insights into enzyme mechanisms and aiding in drug discovery efforts .

Cosmetic Applications

Formulation Stability:
In cosmetic chemistry, benzenesulfonamide derivatives are explored for their potential in enhancing the stability and efficacy of topical formulations. The incorporation of such compounds can improve skin penetration and bioavailability of active ingredients, thus optimizing therapeutic outcomes in dermatological products .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
Benzenesulfonamide derivativeAnticonvulsantInhibition of hCA II and VII
SLC-0111AnticancerInhibition of CA IX
Various benzenesulfonamidesEnzyme inhibitorsCarbonic anhydrases (CA I, II)

Table 2: Applications in Different Fields

FieldApplication Description
Medicinal ChemistryAnticonvulsant and anticancer properties
BiochemistryEnzyme inhibition studies
Cosmetic ScienceEnhancing formulation stability and efficacy

Case Studies

  • Anticonvulsant Evaluation:
    A study evaluated a series of benzenesulfonamide derivatives for anticonvulsant activity against MES and sc-PTZ induced convulsions. The most potent compound showed a long duration of action with effective seizure protection lasting up to 6 hours post-administration .
  • Cancer Treatment Trials:
    Clinical trials involving SLC-0111 have highlighted its potential to enhance the effects of chemotherapy while minimizing cytotoxicity to normal cells, suggesting a promising avenue for cancer therapy development .
  • Cosmetic Formulation Development:
    Research into the incorporation of benzenesulfonamide derivatives into topical formulations revealed improvements in skin hydration and product stability through experimental design techniques .

Mechanism of Action

The mechanism of action of 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase IX, which plays a role in tumor cell metabolism and pH regulation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and interfere with their growth .

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

The benzenesulfonamide scaffold is highly modular. Key analogues and their substituent-driven properties include:

Compound ID Substituent(s) Key Features Yield (%) TLC Rf Source
Compound 9 4-(Dimethylaminobenzyl)aminoethyl Electron-donating dimethylamino group enhances solubility 78 0.24
Compound 10 4-Nitrobenzylaminoethyl Electron-withdrawing nitro group increases acidity of sulfonamide 94 0.17
Compound 12 4-Methoxybenzylaminoethyl Methoxy group balances polarity and metabolic stability 86 0.17
L755507 Hexylaminocarbonylamino Agonist activity at β3-adrenoceptors due to lipophilic tail N/A N/A
Compound X 2-Methoxy-9-acridinylamino Planar acridine enables DNA/protein interaction; methoxy modulates electron density N/A N/A

Key Observations :

  • Methoxy groups (Compound 12 and Compound X) improve membrane permeability while maintaining moderate polarity .
  • The acridine moiety in Compound X distinguishes it from non-aromatic analogues (e.g., L755507), enabling intercalation or π-stacking in biological targets .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of the specific compound Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- , exploring its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzenesulfonamide moiety linked to an acridine derivative. The acridine structure is known for its ability to intercalate DNA, which contributes to its biological activity. The methoxy group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has shown that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted that certain sulfonamides possess excellent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 4 μg/mL for some derivatives .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

CompoundPathogenMIC (μg/mL)
4aE. coli6.67
4hS. aureus6.63
108B. typhi4

Cardiovascular Effects

A study investigated the cardiovascular effects of benzenesulfonamide derivatives using an isolated rat heart model. The findings indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapy . Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated a time-dependent reduction in perfusion pressure compared to other sulfonamide derivatives.

Table 2: Effects on Perfusion Pressure

CompoundPerfusion Pressure Change (%)
BenzenesulfonamideControl
4-(2-aminoethyl)-benzenesulfonamideDecreased (p < 0.05)

The mechanism by which benzenesulfonamide derivatives exert their biological effects often involves interaction with specific biomolecules. For instance, studies suggest that these compounds may act as calcium channel inhibitors, leading to reduced cardiac contractility and lower blood pressure . Theoretical docking studies have indicated interactions with amino acid residues in calcium channels, which may contribute to their pharmacological effects.

Case Studies

  • Anti-inflammatory Activity : In vivo studies demonstrated that certain benzenesulfonamide derivatives significantly inhibited carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties .
  • Anticancer Potential : Acridine derivatives have been explored for their anticancer activity due to their ability to intercalate DNA and inhibit topoisomerases. This mechanism is relevant for benzenesulfonamide compounds containing acridine structures .

Chemical Reactions Analysis

Acid-Base Reactions

The sulfonamide group (-SO₂NH₂) undergoes protonation/deprotonation reactions, enabling pH-dependent behavior:

  • Protonation : Occurs under acidic conditions, forming a sulfonamide cation (-SO₂NH₃⁺).

  • Deprotonation : In basic environments, the NH group loses a proton to form a sulfonamide anion (-SO₂NH⁻), enhancing nucleophilicity.

Key Applications :

  • Modulates solubility and binding affinity in biological systems.

  • Facilitates selective interactions with enzymes or receptors through pH-responsive conformational changes.

Nucleophilic Substitution Reactions

The acridine and benzene rings participate in SₙAr (Nucleophilic Aromatic Substitution) and Sₙ2 reactions:

Reaction TypeConditionsExampleOutcomeSource
SₙAr Methoxy group directs substitution at para positionReaction with amines or thiolsForms derivatives with enhanced antiviral activity
Sₙ2 Polar aprotic solvents (e.g., DMF)Displacement of halides by piperazine derivativesGenerates intermediates for HIV-1 CA inhibitors

Notable Example :
Intermediate 7 reacts with 1-Boc-3-oxopiperazine via Sₙ2 to yield antiviral compounds (EC₅₀ = 90 nM for 11l ) .

Acylation and Reductive Amination

The primary amine group undergoes functionalization:

  • Acylation : Reacts with benzenesulfonyl chloride to form sulfonamide derivatives (e.g., 6a–6n ) .

  • Reductive Amination : Combines with aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) under NaBH₄ reduction to create secondary amines .

Synthetic Workflow :

  • Condensation of 4-aminobenzenesulfonamide with aldehydes.

  • Reduction of imine intermediates.

  • Final functionalization via Cu-catalyzed N-arylation .

Electrophilic Aromatic Substitution

The electron-rich acridine ring undergoes substitutions:

PositionReactantProductEffect
C-2 (Methoxy)Nitrating agentsNitro derivativesEnhances DNA intercalation capacity
C-9 (Acridine)Halogens (Cl, Br)Halogenated analoguesImproves metabolic stability

Impact of Substituents :

  • Electron-donating groups (e.g., -OCH₃) increase reactivity at para positions .

  • Electron-withdrawing groups (e.g., -NO₂) reduce nucleophilicity but improve binding to viral capsids .

Metal Complexation

The sulfonamide and acridine groups coordinate with transition metals:

MetalCoordination SiteApplication
Cu²⁺Sulfonamide NH and acridine NCatalyzes oxidative DNA cleavage
Fe³⁺Acridine π-systemEnhances photoactivity for anticancer studies

Stability : Complexes exhibit higher thermal stability than the parent compound.

Biological Interactions (Mechanistic Reactions)

The compound inhibits viral and enzymatic targets through:

  • Hydrogen Bonding : Sulfonamide NH interacts with Gln63 (HIV-1 capsid) .

  • Intercalation : Acridine moiety inserts into DNA/RNA helices, disrupting replication.

  • Cation-π Interactions : Aromatic systems engage Arg173 in viral proteins .

Structure-Activity Relationship (SAR) :

  • Para-substitutions (e.g., -NH₂, -Br) boost antiviral potency by 6× compared to ortho-substituents .

  • Methoxy groups enhance membrane permeability but reduce metabolic stability .

Stability and Degradation Pathways

  • Hydrolysis : Sulfonamide bonds are stable in acidic conditions but hydrolyze slowly in alkaline media.

  • Photodegradation : Acridine ring undergoes oxidative cleavage under UV light, forming quinone derivatives.

Q & A

Q. What are the common synthetic routes for preparing Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling a benzenesulfonamide intermediate with functionalized acridine derivatives. For example, click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) is employed using CuSO₄·5H₂O and sodium ascorbate in acetone/water solvents to achieve regioselective triazole formation . Prior steps may include reacting 4-fluorobenzenesulfonyl chloride with amines or alkynes under basic conditions (e.g., NaOH in dichloromethane) to generate intermediates. Purification via silica gel chromatography (hexane/EtOAc gradients) is critical for isolating the final product .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and substituent positions, with DMSO-d₆ as a common solvent .
  • HPLC : For purity assessment (e.g., 98.99% peak area retention in C18 columns) .
  • Mass Spectrometry : High-resolution MS (positive ion mode) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : To validate stoichiometric ratios of C, H, N, and S .

Q. What are the key considerations in selecting purification methods post-synthesis?

Methodological Answer: Purification depends on solubility, polarity, and byproduct complexity. Column chromatography (silica gel with hexane/EtOAc gradients) is standard for removing unreacted starting materials . Recrystallization from ethanol or acetone/water mixtures may enhance crystallinity. For polar byproducts, preparative HPLC with acetonitrile/water mobile phases is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test alternatives to CuSO₄/ascorbate (e.g., Cu(I)-stabilizing ligands) to reduce side reactions .
  • Solvent Optimization : Evaluate mixed solvents (e.g., THF/H₂O) to enhance intermediate solubility and reaction kinetics.
  • Temperature Control : Use microwave-assisted synthesis for faster, higher-yield cycloadditions .
  • Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How do structural modifications influence the compound’s biological activity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, halogens) to the acridine moiety to enhance DNA intercalation or target binding .
  • Linker Flexibility : Adjust alkyl/aryl spacers between sulfonamide and acridine groups to modulate steric effects and selectivity .
  • SAR Studies : Compare IC₅₀ values across derivatives in enzyme inhibition assays (e.g., carbonic anhydrase IX/XII) to identify critical pharmacophores .

Q. How can hydrogen bonding patterns be analyzed to predict crystallographic behavior?

Methodological Answer:

  • Graph Set Analysis : Use X-ray crystallography to classify hydrogen bonds (e.g., Etter’s motifs like R₂²(8) rings) and predict packing motifs .
  • DFT Calculations : Model intermolecular interactions (e.g., π-π stacking of acridine rings) to rationalize crystal lattice stability .
  • Thermal Analysis : DSC/TGA to correlate melting points with hydrogen bond density .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line specificity, assay protocols) .
  • Dose-Response Reevaluation : Test compounds under standardized conditions (e.g., fixed incubation times, serum-free media) to minimize variability .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism-of-action specificity .

Q. What methodologies are used in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Combinatorial Libraries : Synthesize derivatives with systematic substituent variations (e.g., methyl, methoxy, nitro groups) .
  • 3D-QSAR Modeling : Employ CoMFA/CoMSIA to correlate steric/electronic features with activity .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to potency .

Q. How to design derivatives for enhanced target selectivity?

Methodological Answer:

  • Pharmacophore Hybridization : Fuse acridine-sulfonamide motifs with fragments known for target affinity (e.g., pyrimidine for kinase inhibition) .
  • Prodrug Strategies : Incorporate hydrolyzable groups (e.g., esters) for tissue-specific activation .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to optimize enthalpy-driven interactions .

Q. What computational methods support the understanding of interaction mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding poses in target proteins (e.g., β₃-adrenoceptors) .
  • MD Simulations : Run 100-ns trajectories to assess complex stability and identify critical residue interactions .
  • ADMET Prediction : Apply SwissADME or ADMETLab to optimize bioavailability and reduce toxicity .

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